molecular formula C21H35NO B311010 N-(4-methylphenyl)tetradecanamide

N-(4-methylphenyl)tetradecanamide

Cat. No.: B311010
M. Wt: 317.5 g/mol
InChI Key: AQWVNVWBVUAXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylphenyl)tetradecanamide is a secondary amide featuring a tetradecanoyl (14-carbon) chain linked to a 4-methylphenyl group via an amide bond.

Properties

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

N-(4-methylphenyl)tetradecanamide

InChI

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-21(23)22-20-17-15-19(2)16-18-20/h15-18H,3-14H2,1-2H3,(H,22,23)

InChI Key

AQWVNVWBVUAXJU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Aromatic Amides

The substituent on the aromatic ring and the nature of the alkyl chain significantly alter the properties of tetradecanamide derivatives. Key examples include:

Compound Name Substituent on Aromatic Ring Alkyl Chain Length Source/Application
N-(4-Methylphenyl)tetradecanamide 4-Methylphenyl C14 Synthetic/Not explicitly reported
N-(2-Phenylethyl)-tetradecanamide 2-Phenylethyl C14 Natural (marine sponge T. swinhoei)
N-[4-(4-Chlorophenyl)-thiazol-2-yl]-tetradecanamide 4-Chlorophenyl + thiazole ring C14 Synthetic (supplier data)
N-(4-Methoxyphenyl)benzenesulfonamide 4-Methoxyphenyl + sulfonamide N/A Synthetic (crystallography studies)

Key Observations :

  • Hydrophobicity: The tetradecanoyl chain confers high lipophilicity across all compounds, but the aromatic substituent modulates this property. For instance, the 4-methylphenyl group enhances hydrophobicity compared to polar groups like methoxy or sulfonamide.
  • Biological Activity: Marine-derived N-(2-phenylethyl)-tetradecanamide and its analogs may play roles in chemical defense or symbiosis in sponges, though specific bioactivity data are absent in the evidence.

Crystallographic and Packing Behavior

Crystal structures of related compounds highlight the role of weak intermolecular interactions:

  • Imidazole Derivatives : In (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, weak C–H⋯N and C–H⋯X (X = Cl, Br) hydrogen bonds dominate packing, with dihedral angles between aromatic planes ≈56°. Similar interactions may stabilize this compound, though its longer alkyl chain could introduce additional van der Waals forces.
  • Sulfonamide Analogs : N-(4-Methoxyphenyl)benzenesulfonamide exhibits hydrogen bonding via sulfonamide groups, a feature absent in the target compound due to its simpler amide structure.

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